Para-Fluoro Substitution Confers ~130-Fold Binding Affinity Enhancement Relative to Unsubstituted Phenyl
In a direct head-to-head comparison within the identical 4-substituted phenyl cyclohexane chemotype, the para-fluoro-substituted analog (compound 7, representing the structural core of 4′-(4-fluorophenyl)bi(cyclohexan)-4-one) exhibits a human bradykinin B1 receptor binding Ki of 3.7 nM, whereas the unsubstituted phenyl analog (compound 5) shows a substantially weaker Ki of 478 nM [1]. This represents a 129-fold improvement in binding affinity attributable specifically to the para-fluoro substituent [1].
| Evidence Dimension | Human bradykinin B1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.7 nM (compound 7; para-fluoro-substituted phenyl cyclohexane core) |
| Comparator Or Baseline | 478 nM (compound 5; unsubstituted phenyl cyclohexane core) |
| Quantified Difference | 129-fold enhanced binding affinity (lower Ki) |
| Conditions | In vitro radioligand binding assay; values represent the numerical average of at least two experiments with interassay variability of 25% |
Why This Matters
This >100-fold affinity differential demonstrates that the para-fluoro substituent is not interchangeable; procurement of an unsubstituted analog would yield a compound with dramatically inferior target engagement.
- [1] Su, D.-S. et al. Potent bradykinin B1 receptor antagonists: 4-substituted phenyl cyclohexanes. Bioorg. Med. Chem. Lett. 17(11), 3006–3009 (2007). View Source
